molecular formula C18H16ClFN8O2S B14926991 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14926991
M. Wt: 462.9 g/mol
InChI Key: KFHZOZXUVKJQTI-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amino derivatives from the nitro group.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H16ClFN8O2S

Molecular Weight

462.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16ClFN8O2S/c1-18(2,27-9-11(8-21-27)28(29)30)16-23-24-17(31-16)22-15-6-7-26(25-15)10-12-13(19)4-3-5-14(12)20/h3-9H,10H2,1-2H3,(H,22,24,25)

InChI Key

KFHZOZXUVKJQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(S1)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)N4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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